2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with a thioether linkage, a methoxy-substituted phenyl ring, a pyridinyl group, and a thiazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting 4-methoxyphenylthiol with an appropriate electrophilic intermediate, such as an alkyl halide or sulfonate ester.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the thiazole intermediate reacts with an acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s structural complexity makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thioether and pyridinyl groups could facilitate binding to active sites, while the thiazole ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: can be compared with other thiazole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether linkage and the methoxy-substituted phenyl ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-12-5-7-13(8-6-12)23-11-16(21)20-17-19-15(10-24-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJJYWKKARWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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